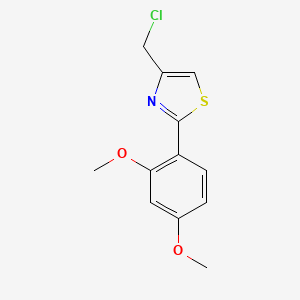

4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2S/c1-15-9-3-4-10(11(5-9)16-2)12-14-8(6-13)7-17-12/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGHNBRTGHXMCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC(=CS2)CCl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301237665 | |

| Record name | 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301237665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900640-86-0 | |

| Record name | 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900640-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301237665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole typically involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield the desired thiazole compound. The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete cyclization and chlorination.

Industrial Production Methods

In an industrial setting, the production of 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the thiazole ring can yield dihydrothiazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydrothiazole derivatives.

Scientific Research Applications

Overview

4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole, also known as CM-DMPT, is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and biological research. Its unique thiazole structure and functional groups contribute to its diverse applications, including as an inhibitor of specific enzymes and as a building block for synthesizing other biologically active compounds.

Pharmaceutical Research

CM-DMPT has been identified as an inhibitor of Glutathione S-transferase omega 1 (GSTω1), which is crucial for detoxifying xenobiotics and carcinogens in the body. This inhibition suggests potential applications in developing anticancer agents, as GST enzymes are often overexpressed in tumors.

Anticancer Activity

Research indicates that derivatives of CM-DMPT exhibit antiproliferative activity against various cancer cell lines. For instance, modifications to the structure have led to compounds that inhibit tubulin polymerization, a critical process for cancer cell division . The structure-activity relationship (SAR) studies show that specific substitutions can enhance this activity significantly.

Antimicrobial Properties

The compound's derivatives have shown promise as antimicrobial agents. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting applications in treating infections caused by resistant strains . The presence of the chloromethyl group enhances the compound's reactivity, allowing it to form covalent bonds with microbial targets.

Synthetic Chemistry

CM-DMPT serves as a versatile building block in organic synthesis. Its chloromethyl group allows for nucleophilic substitution reactions, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals. This capability makes it valuable in the development of new materials and chemical processes.

Case Study 1: Anticancer Activity

A series of thiazole derivatives based on CM-DMPT were synthesized and evaluated for their antiproliferative effects against melanoma and prostate cancer cells. The modifications led to compounds with improved activity in the low nanomolar range compared to earlier lead compounds . The mechanism of action was linked to the inhibition of tubulin polymerization.

Case Study 2: Antimicrobial Efficacy

In a study assessing various thiazole derivatives, several compounds derived from CM-DMPT exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that structural variations influenced their effectiveness, highlighting the importance of SAR studies in optimizing antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dimethoxyphenyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins or membranes, thereby modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Substituent Effects on Electronic and Physical Properties

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole (CAS: 610297)

- Structure : Replaces the 2,4-dimethoxyphenyl group with a 4-chlorophenyl substituent.

- Electronic Effects : The electron-withdrawing chloro group reduces electron density on the thiazole ring, increasing electrophilicity compared to the methoxy-substituted analog .

- Applications : Demonstrated in antimicrobial studies; the chloro substituent may enhance interactions with hydrophobic binding pockets in target proteins .

4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride (CAS: 1049726-64-8)

- Structure : Features a 4-ethylphenyl group, introducing steric bulk and lipophilicity.

4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole

- Structure : Substitutes the 2,4-dimethoxyphenyl group with a 3-chlorophenyl moiety.

- Stereoelectronic Effects : The meta-chloro substituent alters the spatial orientation of the phenyl ring, affecting intermolecular interactions in crystal packing or protein binding .

Antimicrobial Activity

- Target Compound: Limited direct data, but analogs like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole derivatives () show antimicrobial activity, suggesting the chloromethyl group enhances reactivity toward biological nucleophiles .

- Schiff Base Derivatives : Compounds such as 2-(2-(4-nitrobenzylidene)hydrazineyl)-4-(chloromethyl)-1,3-thiazole () exhibit moderate to high antimicrobial and antioxidant activities, attributed to the chloromethyl group's ability to form covalent bonds with microbial enzymes .

Kinase Inhibition

Crystallographic and Conformational Analysis

Data Tables

Table 1: Key Properties of Selected Thiazole Derivatives

Table 2: Substituent Effects on Reactivity and Bioactivity

Biological Activity

The compound 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of thiazole derivatives typically involves the condensation of appropriate aldehydes with thioamides or thioketones. The specific compound can be synthesized through a series of reactions that include halogenation and alkylation steps. The purity of synthesized compounds is crucial for accurate biological evaluation, with many studies reporting purities above 95% for similar compounds .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. In particular, studies have shown that compounds with thiazole moieties exhibit significant activity against various bacterial strains. For example, a related thiazole compound demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 1024 µg/mL . The presence of chlorine and methoxy groups in the structure has been linked to enhanced antimicrobial efficacy.

Anticancer Activity

Research indicates that thiazole derivatives can exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. A study highlighted the antiproliferative effects of 2-amino-4-phenylthiazole derivatives against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), showing low toxicity towards normal cells . The structure-activity relationship suggests that substitutions on the phenyl ring significantly influence the anticancer activity.

Neuroprotective Effects

Neuroprotective activities have also been attributed to thiazole derivatives. In vitro studies demonstrated that certain thiazole compounds could protect neuronal cells from oxidative stress-induced damage, indicating potential therapeutic applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives reveals that modifications on the phenyl ring and the thiazole core significantly affect biological activity. Electron-withdrawing groups such as chlorine enhance activity by stabilizing the molecular structure and increasing lipophilicity . The presence of methoxy groups has also been associated with improved pharmacological profiles.

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against clinical strains of bacteria and fungi, demonstrating broad-spectrum antimicrobial activity. The most active compound exhibited MIC values as low as 0.23 mg/mL against Bacillus cereus .

- Anticancer Properties : Another investigation focused on a novel series of 2-amino-thiazoles that showed significant cytotoxicity against melanoma and pancreatic cancer cell lines while sparing normal cells .

- Neuroprotection : A compound exhibiting neuroprotective effects was tested on PC12 cells exposed to H₂O₂, showing a protective effect significantly higher than that of standard neuroprotective agents .

Data Summary Table

| Biological Activity | Compound Tested | MIC/MBC Values | Cell Lines Tested | Observations |

|---|---|---|---|---|

| Antimicrobial | 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole | 0.23–0.70 mg/mL | B. cereus, E. coli | Broad-spectrum efficacy |

| Anticancer | Various Thiazoles | IC₅₀ < 20 µM | A549, HeLa | Low toxicity to normal cells |

| Neuroprotective | Thiazole Derivatives | N/A | PC12 | Significant protective effect |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.5–3.0 ppm (chloromethyl -CH2Cl), δ 6.5–7.5 ppm (aromatic protons from dimethoxyphenyl), and δ 3.8–4.0 ppm (methoxy groups) confirm substituent positions .

- ¹³C NMR : Signals near δ 40–45 ppm (chloromethyl carbon) and δ 160–170 ppm (thiazole C-2 and C-4) validate the core structure .

- X-ray Crystallography : Resolves bond lengths (e.g., C-S bond ~1.70–1.75 Å in the thiazole ring) and dihedral angles between aromatic planes .

What in vitro assays are suitable for preliminary evaluation of biological activity?

Q. Basic Research Focus

- Antimicrobial Screening :

- Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with zone-of-inhibition comparisons to standard antibiotics .

- Antifungal activity via microdilution assays (MIC values <50 µg/mL reported for Candida spp.) .

- Antioxidant Activity : DPPH radical scavenging assays (IC50 values 20–40 µM observed for derivatives) .

- Apoptosis Induction : DNA fragmentation assays (e.g., 19–33% fragmentation at 17–34 µM in cancer cells) .

What mechanistic insights explain the reactivity of the chloromethyl group in derivatization?

Q. Advanced Research Focus

- Nucleophilic Substitution : The chloromethyl group undergoes SN2 reactions with amines, thiols, or alkoxides to form secondary derivatives (e.g., Schiff bases or thioethers) .

- Steric Effects : Steric hindrance from the 2,4-dimethoxyphenyl group slows reactivity, requiring polar aprotic solvents (e.g., DMF) or elevated temperatures (60–80°C) .

- Byproduct Mitigation : Trace HCl from hydrolysis is neutralized with NaHCO3 to prevent dechlorination .

How do substituents on the thiazole ring influence structure-activity relationships (SAR)?

Q. Advanced Research Focus

- Electron-Donating Groups (e.g., methoxy) : Enhance bioavailability by increasing lipophilicity (logP ~2.5–3.0) and membrane permeability .

- Chloromethyl Position : Derivatives with 4-chloromethyl show higher cytotoxicity (IC50 10–15 µM) than 2-substituted analogs, likely due to improved DNA intercalation .

- Dual Receptor Inhibition : Pyrazole-thiazole hybrids (e.g., 2-(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrazol-1-yl)-4-phenylthiazole) exhibit dual EGFR/HER2 inhibition (IC50 <1 µM) via hydrophobic pocket binding .

How can molecular docking and dynamics predict target interactions?

Q. Advanced Research Focus

- Docking Protocols :

- Protein Preparation : Use crystal structures (e.g., EGFR PDB: 1M17) with removed water and added hydrogens.

- Ligand Optimization : DFT-based geometry minimization at the B3LYP/6-31G* level .

- Key Interactions : Hydrogen bonding with Thr790 (EGFR) and π-π stacking with Phe856 explain activity in pyrazole-thiazole hybrids .

- MD Simulations : 100-ns trajectories validate stable binding (RMSD <2.0 Å) and identify flexible regions for lead optimization .

How should researchers address contradictions in reported biological efficacy across studies?

Q. Advanced Research Focus

- Assay Variability : Compare IC50 values under standardized conditions (e.g., MTT vs. resazurin assays may differ by 10–20%) .

- Purity Confounders : HPLC-validated purity (>98%) reduces false positives from byproducts (e.g., unreacted thiosemicarbazones) .

- Cell Line Heterogeneity : Test across multiple lines (e.g., MCF-7 vs. HeLa) to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.